

Application Notes and Protocols for GTP-14564 in AML Cell-Based Assays

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Compound of Interest

Compound Name: Gtp 14564

Cat. No.: B502738

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Introduction

GTP-14564 is a novel tyrosine kinase inhibitor demonstrating selective cytotoxicity against Acute Myeloid Leukemia (AML) cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation. This mutation, present in approximately 20-30% of AML patients, leads to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. GTP-14564 effectively inhibits the aberrant signaling pathways driven by the FLT3-ITD mutation, making it a promising candidate for targeted AML therapy.

The primary mechanism of action of GTP-14564 involves the inhibition of the STAT5 signaling pathway, which is crucial for the growth of FLT3-ITD positive cells[1]. In contrast, cells expressing wild-type FLT3 (wt-FLT3) appear to rely more on the MAPK pathway for proliferation, contributing to the selective action of GTP-14564[1]. These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of GTP-14564 in AML cell-based assays.

Data Presentation

In Vitro Efficacy of GTP-14564 in AML Cell Lines

The following table summarizes the differential sensitivity of AML cell lines to GTP-14564 based on their FLT3 mutation status. The data highlights the potent and selective activity of GTP-

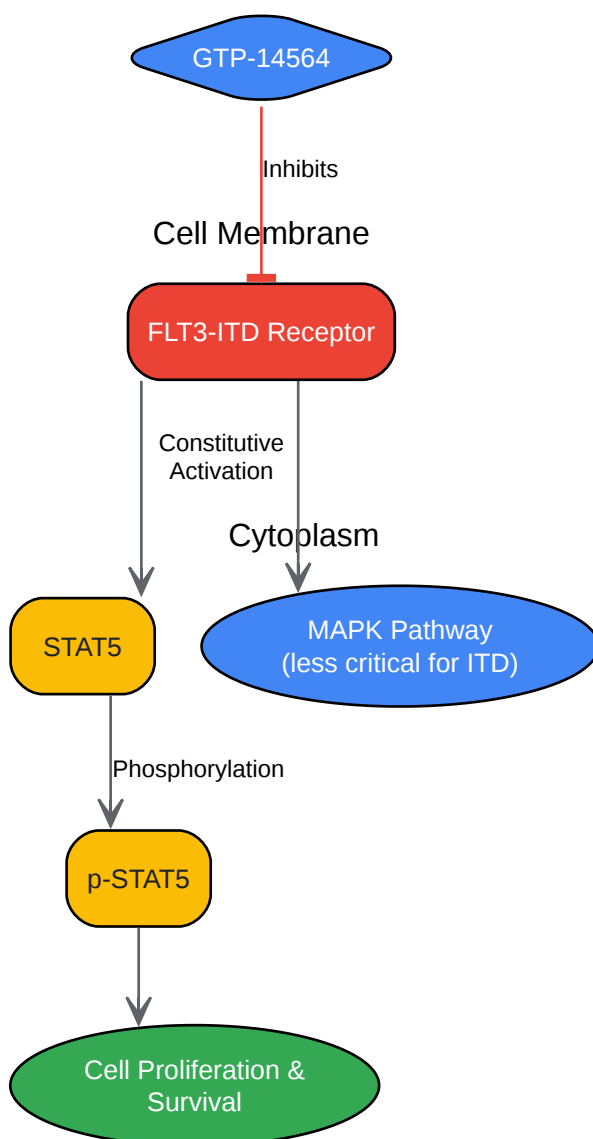
14564 against FLT3-ITD positive cells.

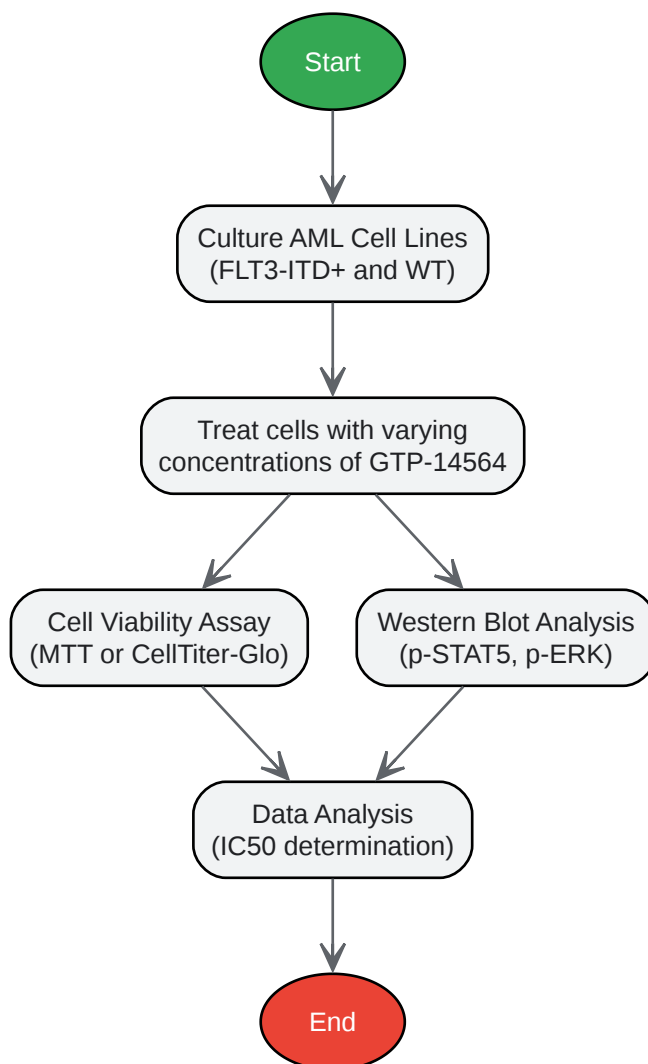
Cell Line	FLT3 Status	Assay Type	Effective Concentration (μM)
Ba/F3-ITD-FLT3	FLT3-ITD	Growth Inhibition	1[1]
Ba/F3-wt-FLT3	Wild-Type	Growth Inhibition	>30[1]

Note: The available public data on a broad range of IC50 values for GTP-14564 is limited. The effective concentrations listed are based on published findings for the Ba/F3 cell line model.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathway of GTP-14564 and the general experimental workflow for its evaluation.





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References

- 1. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

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